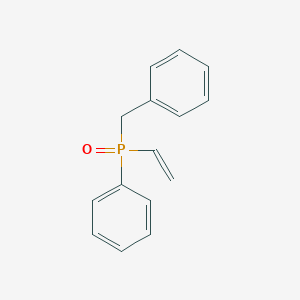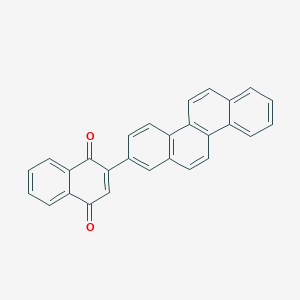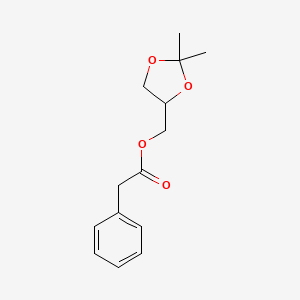![molecular formula C10H22N4O B14322088 2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine CAS No. 105868-70-0](/img/structure/B14322088.png)
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine is a chemical compound known for its unique structure and properties. It is a heterocyclic organic compound with a molecular formula of C10H23N4O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine typically involves the reaction of azocane with ethyl guanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial methods also focus on cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents such as halogens or alkylating agents to replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in substituted derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, such as hypertension and chronic pain.
Industry: It is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the release of catecholamines, such as norepinephrine, by being transported across the sympathetic nerve membrane. Once inside the nerve, it is concentrated in transmitter vesicles, replacing norepinephrine and leading to a gradual depletion of norepinephrine stores. This action results in the inhibition of norepinephrine release in response to nerve signals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanethidine: A compound with a similar structure and mechanism of action, used as an antihypertensive agent.
Guanidine derivatives: Other guanidine-based compounds with varying biological activities and applications
Uniqueness
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit catecholamine release makes it valuable for research in neuropharmacology and related fields .
Eigenschaften
CAS-Nummer |
105868-70-0 |
|---|---|
Molekularformel |
C10H22N4O |
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
2-[2-(azocan-1-yl)ethyl]-1-hydroxyguanidine |
InChI |
InChI=1S/C10H22N4O/c11-10(13-15)12-6-9-14-7-4-2-1-3-5-8-14/h15H,1-9H2,(H3,11,12,13) |
InChI-Schlüssel |
JXRAAUAWDGQPSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CCC1)CCN=C(N)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
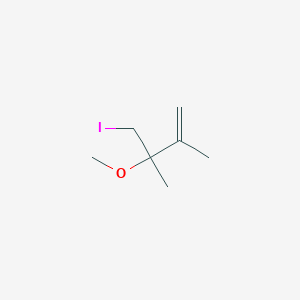
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)
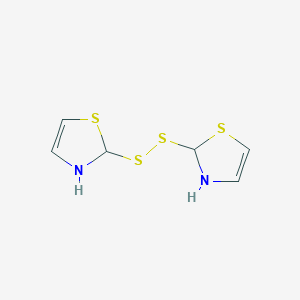
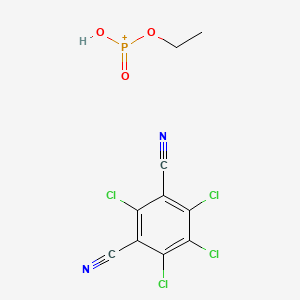
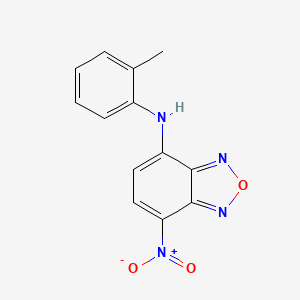
![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)

![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
